molecular formula C12H28BrN B12664626 Ethyl(2-ethylhexyl)dimethylammonium bromide CAS No. 71607-38-0

Ethyl(2-ethylhexyl)dimethylammonium bromide

Cat. No.: B12664626
CAS No.: 71607-38-0
M. Wt: 266.26 g/mol
InChI Key: IWNNQWZKDFOZPB-UHFFFAOYSA-M
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Description

Ethyl(2-ethylhexyl)dimethylammonium bromide: is a quaternary ammonium compound with the chemical formula C12H28BrN . It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it useful in formulations requiring emulsification, dispersion, and solubilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl(2-ethylhexyl)dimethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of dimethylamine with 2-ethylhexyl bromide in the presence of a suitable solvent such as ethanol or acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to maintain optimal reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Ethyl(2-ethylhexyl)dimethylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as or . The reaction conditions typically include mild temperatures and the presence of a solvent like or .

    Oxidation Reactions: Oxidizing agents such as or can be used. These reactions are usually carried out at room temperature or slightly elevated temperatures.

    Reduction Reactions: Reducing agents like or are employed. These reactions are conducted under an inert atmosphere to prevent oxidation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield alkyl halides , while oxidation reactions can produce alcohols or ketones .

Scientific Research Applications

Ethyl(2-ethylhexyl)dimethylammonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in the preparation of emulsions and dispersions.

    Biology: The compound is employed in cell culture and molecular biology experiments to enhance the solubility of hydrophobic compounds.

    Industry: this compound is used in the formulation of cleaning agents, detergents, and personal care products.

Mechanism of Action

The mechanism by which ethyl(2-ethylhexyl)dimethylammonium bromide exerts its effects is primarily through its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. It can also interact with cell membranes, enhancing the permeability of hydrophobic molecules.

Comparison with Similar Compounds

  • Cetyltrimethylammonium bromide (CTAB)
  • Dodecyltrimethylammonium bromide (DTAB)
  • Tetrabutylammonium bromide (TBAB)

Comparison: Ethyl(2-ethylhexyl)dimethylammonium bromide is unique due to its 2-ethylhexyl group , which imparts distinct hydrophobic characteristics compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring strong surfactant properties and enhanced solubility of hydrophobic substances.

Properties

CAS No.

71607-38-0

Molecular Formula

C12H28BrN

Molecular Weight

266.26 g/mol

IUPAC Name

ethyl-(2-ethylhexyl)-dimethylazanium;bromide

InChI

InChI=1S/C12H28N.BrH/c1-6-9-10-12(7-2)11-13(4,5)8-3;/h12H,6-11H2,1-5H3;1H/q+1;/p-1

InChI Key

IWNNQWZKDFOZPB-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+](C)(C)CC.[Br-]

Origin of Product

United States

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